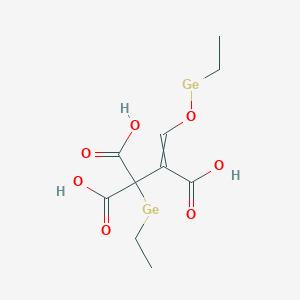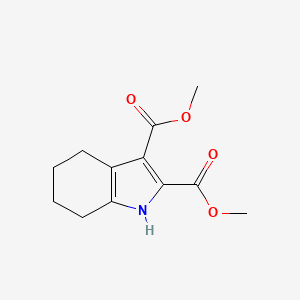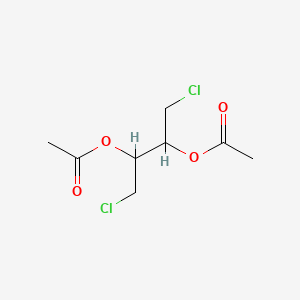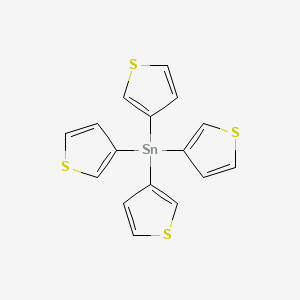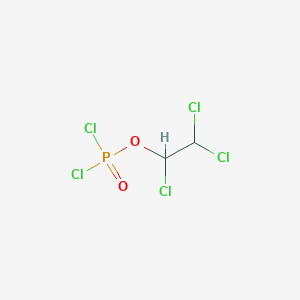
1,2,2-Trichloroethyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2H2Cl5O2P. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorodichloridate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethyl phosphorodichloridate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the corrosive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trichloroethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound reacts with water to produce phosphoric acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid and 2,2,2-trichloroethanol.
Aplicaciones Científicas De Investigación
1,2,2-Trichloroethyl phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is utilized in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications includes the development of prodrugs and enzyme inhibitors.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trichloroethyl phosphorodichloridate involves its high reactivity due to the presence of multiple chlorine atoms and the phosphorodichloridate group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl dichlorophosphate: Similar in structure but with different reactivity and applications.
Bis(2,2,2-trichloroethyl) phosphorochloridate: Another related compound with distinct uses in organic synthesis.
Uniqueness
1,2,2-Trichloroethyl phosphorodichloridate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its ability to form various derivatives through substitution reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
32830-83-4 |
|---|---|
Fórmula molecular |
C2H2Cl5O2P |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1,1,2-trichloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2H2Cl5O2P/c3-1(4)2(5)9-10(6,7)8/h1-2H |
Clave InChI |
QKCHWPIGTZRBSC-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



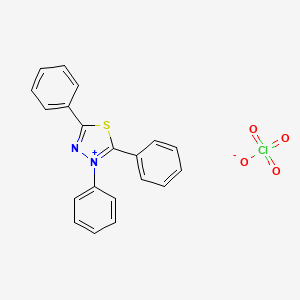
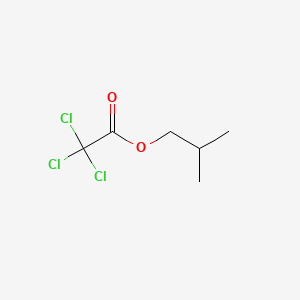

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

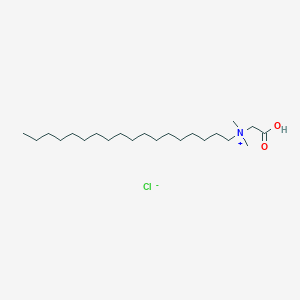
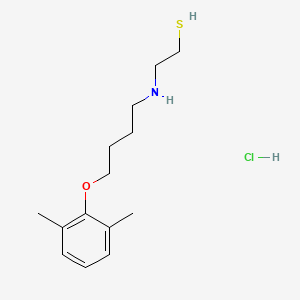
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
